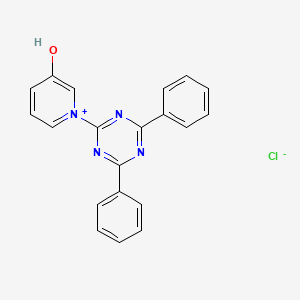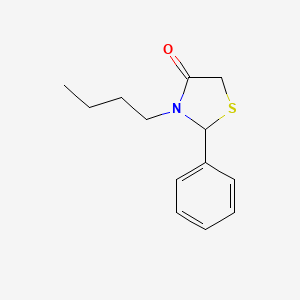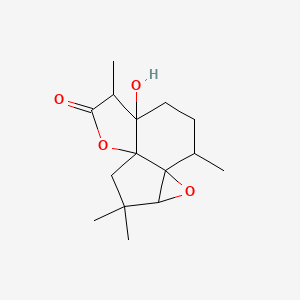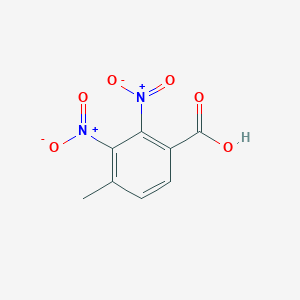
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound. The process typically includes:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form azo dyes.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Final Steps: The compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
科学研究应用
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various products.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for resonance stabilization, which enhances its stability and color properties. The sulfonic acid group increases its solubility in water, making it suitable for various applications.
相似化合物的比较
Compared to other azo dyes, 1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is unique due to its specific substituents that provide enhanced stability and solubility. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Employed in textile dyeing.
These compounds share similar azo structures but differ in their substituents and specific applications.
属性
CAS 编号 |
66236-90-6 |
|---|---|
分子式 |
C26H23N6NaO7S |
分子量 |
586.6 g/mol |
IUPAC 名称 |
sodium;5-[[4-[(3-acetamidophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H24N6O7S.Na/c1-14(33)28-16-5-4-6-17(10-16)29-30-20-12-24(39-3)21(13-23(20)38-2)31-32-26-19(27)8-7-15-9-18(40(35,36)37)11-22(34)25(15)26;/h4-13,34H,27H2,1-3H3,(H,28,33)(H,35,36,37);/q;+1/p-1 |
InChI 键 |
YAJZBUDJUSTGJN-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)N=NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)



![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)


![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
